molecular formula C24H19N3O6S B12635790 2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide

2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide

Cat. No.: B12635790
M. Wt: 477.5 g/mol
InChI Key: YUWBOPDALJCCEO-YKSBVNFPSA-N
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Description

2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide is a complex organic compound that features a unique spiro structure

Properties

Molecular Formula

C24H19N3O6S

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide

InChI

InChI=1S/C24H19N3O6S/c1-31-17-11-13(8-9-16(17)32-12-19(25)28)21-20(22(29)18-7-4-10-34-18)24(33-27-21)14-5-2-3-6-15(14)26-23(24)30/h2-11,20H,12H2,1H3,(H2,25,28)(H,26,30)/t20-,24+/m1/s1

InChI Key

YUWBOPDALJCCEO-YKSBVNFPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NO[C@]3([C@H]2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC3(C2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro[1H-indole-3,5’-4H-1,2-oxazole] core: This can be achieved through a cyclization reaction involving an indole derivative and an appropriate oxazole precursor under acidic or basic conditions.

    Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the spiro core using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.

    Methoxylation and phenoxyacetylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]ethanol
  • **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]propanoic acid

Uniqueness

The uniqueness of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide represents a novel class of indole-based derivatives with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a methoxy group, a thiophene carbonyl moiety, and a spiro-indole oxazole framework. The molecular formula is C24H23N3O5SC_{24}H_{23}N_{3}O_{5}S with a molecular weight of approximately 453.52 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.
  • Modulation of Cellular Signaling : It may influence signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Initial assays indicate that it possesses antimicrobial properties against certain bacterial strains.

Antiparasitic Properties

Research has indicated that compounds similar to 2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide exhibit significant activity against Plasmodium species. In vitro studies have demonstrated low micromolar IC50 values against the erythrocytic stages of Plasmodium falciparum, suggesting potential as an antimalarial agent .

Antiviral Activity

Recent investigations into indole-based compounds have highlighted their efficacy against viral pathogens. For instance, derivatives have shown promising results in inhibiting the replication of viruses in cell cultures . Specific analogs demonstrated EC50 values significantly lower than those of established antiviral agents, indicating enhanced potency.

Cytotoxicity and Selectivity

A critical aspect of evaluating the biological activity is assessing cytotoxicity against human cell lines. The compound's derivatives have displayed favorable selectivity indices, indicating that they can effectively target pathogenic cells while sparing normal cells .

Case Studies and Research Findings

StudyFindingsReference
Antimalarial Activity Demonstrated low micromolar IC50 against P. falciparum
Antiviral Efficacy Showed significant inhibition of viral replication in MT-4 cells
Cytotoxicity Assessment Low cytotoxicity with high selectivity for target cells

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